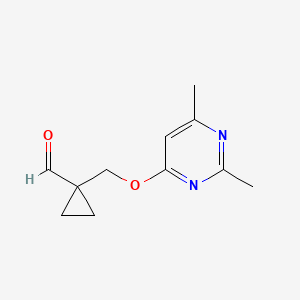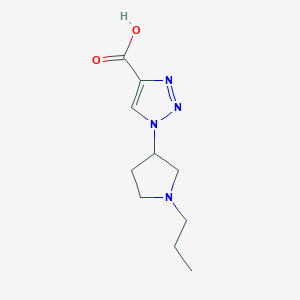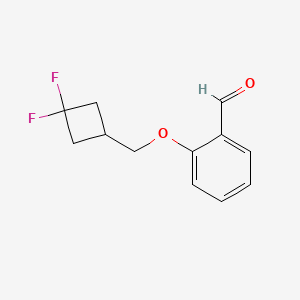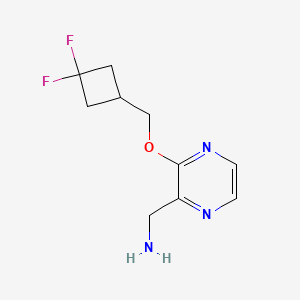
tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate
Overview
Description
“tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate” is a complex organic compound. It contains an azetidine ring, which is a four-membered ring with one nitrogen atom and three carbon atoms. Attached to this ring is a tert-butyl group, a formyl group, and a 1,2,3-triazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azetidine and 1,2,3-triazole rings suggests that this compound could have interesting chemical properties .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The formyl group (-CHO) is often involved in nucleophilic addition reactions, while the azetidine and 1,2,3-triazole rings can participate in various ring-opening and ring-closing reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .
Scientific Research Applications
Click Chemistry
tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate: is used as a ligand in copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry . This reaction is pivotal for creating a variety of complex molecules quickly and reliably, which is essential in drug discovery and material science.
Bioconjugation
Due to its water solubility and biocompatibility, this compound is ideal for bioconjugation applications . It can be used to attach biomolecules to various substrates or to each other, which is crucial in the development of targeted drug delivery systems and diagnostic tools.
Accelerating Reaction Rates
The compound serves as a next-generation ligand that significantly accelerates reaction rates in CuAAC . This property is highly beneficial in synthetic chemistry where reaction speed can be a limiting factor in the development of new compounds.
Reducing Cytotoxicity
In biological experiments, minimizing cell cytotoxicity is crucial. This compound has been shown to suppress cell cytotoxicity in CuAAC reactions, making it safer for use in live-cell imaging and other in vivo applications .
Molecular Imaging
The ligand’s properties facilitate the labeling of molecules with fluorescent tags or other markers for molecular imaging . This application is important in the study of cellular processes and the development of non-invasive diagnostic techniques.
Synthesis of Heterocycles
The compound is involved in the synthesis of heterocyclic compounds, which are a core structure in many pharmaceuticals . Its use in this context helps streamline the production of these vital components.
Material Science
In material science, the compound can be used to modify the surface properties of materials, such as creating hydrophobic or hydrophilic surfaces, which have applications in biomedical devices and nanotechnology .
Advanced Polymer Synthesis
Lastly, it plays a role in the synthesis of advanced polymers. The ability to join molecules in a controlled and efficient manner allows for the creation of polymers with specific characteristics for high-performance materials .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
tert-butyl 3-[(4-formyltriazol-1-yl)methyl]azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c1-12(2,3)19-11(18)15-4-9(5-15)6-16-7-10(8-17)13-14-16/h7-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWGXDMAYABGMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CN2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



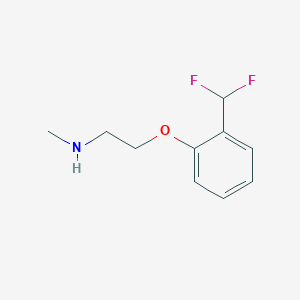
![2-((((Benzyloxy)carbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1481189.png)
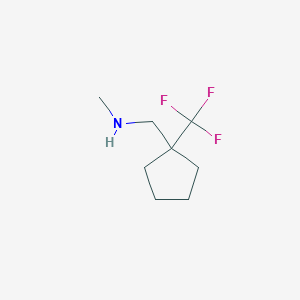


![1-(hexahydro-1H-pyrrolo[1,2-a]azepin-9a(5H)-yl)-N-methylmethanamine](/img/structure/B1481196.png)

